2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-16(2,22-12-5-3-11(17)4-6-12)14(20)19-9-13(10-19)21-15-18-7-8-23-15/h3-8,13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSWZWQPSZYPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)OC2=NC=CS2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the thiazole intermediate.
Final Coupling: The final step involves coupling the chlorophenoxy intermediate with the azetidine-thiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Azetidine or Diazepane Rings
- 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) Key Differences: Replaces the azetidine ring with a 1,4-diazepane ring and introduces a tetrahydrofuran (oxolane) substituent. The oxolane group may improve solubility due to its oxygen atom . Synthesis: Likely involves similar nucleophilic substitution or coupling reactions as the parent compound, but with diazepane intermediates.
- 2-(4-Chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-1H-1,2,3-triazol-4-yl]propan-1-one Key Differences: Substitutes the azetidine-thiazole moiety with a triazole-tetrahydroquinazoline system. Implications: The triazole group may enhance metabolic stability, while the quinazoline ring could confer kinase inhibitory activity .
Analogues with Thiazole or Thiadiazole Modifications
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- 1-[5-(4-Chloro-phenylamino)-[1,2,4]thiadiazol-3-yl]-propan-2-one Key Differences: Features a thiadiazole ring instead of thiazole, with an amino linkage to the chlorophenyl group. Implications: Thiadiazoles are known for antimicrobial activity; this substitution could shift biological targets compared to the parent compound .
Analogues with Chlorophenyl and Propanone Backbones
- 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one Key Differences: Lacks the azetidine-thiazole system and includes an α,β-unsaturated ketone (enone). Implications: The enone group increases electrophilicity, making it more reactive in Michael addition reactions, which is absent in the saturated propan-1-one backbone of the target compound .
- (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Key Differences: Contains a propenone (chalcone) backbone with hydroxyl and substituted phenyl groups. Implications: The conjugated double bond in chalcones is associated with antioxidant and anti-inflammatory activities, contrasting with the saturated ketone in the target compound .
Physicochemical Properties
| Property | Target Compound | CAS 2320143-91-5 | 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one |
|---|---|---|---|
| Molecular Weight | ~380 g/mol (est.) | ~393 g/mol | ~238 g/mol |
| Polar Groups | Thiazole, ether | Oxolane, ether | Enone, chlorophenyl |
| Predicted LogP | ~3.5 (moderate) | ~2.8 (lower) | ~4.0 (higher) |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄ClN₃O₃S |
| Molecular Weight | 283.74 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 4980720 |
Structural Characteristics
The compound features a thiazole ring and a chlorophenoxy group, which are significant for its biological interactions. The presence of these functional groups suggests potential mechanisms of action that could involve enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar activity due to its structural components .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of related compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be explored for therapeutic applications in inflammatory diseases .
Cytotoxicity and Cancer Research
Preliminary studies have indicated cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. The presence of the azetidine moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects .
Case Studies and Research Findings
Several case studies have focused on the biological activity of thiazole-containing compounds:
- Study on Antibacterial Activity : A series of thiazole derivatives were screened for antibacterial properties against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, highlighting the potential of similar compounds in antibiotic development.
- Anti-inflammatory Assay : An assay conducted on a related compound revealed a 70% reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties.
- Cytotoxicity Testing : In a study assessing the cytotoxicity of various thiazole derivatives against MCF-7 breast cancer cells, one derivative exhibited an IC50 value of 15 µM, suggesting that modifications to the thiazole structure could enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
